molecular formula C7H11NO3 B8664243 Ethyl (2-methylacryloyl)carbamate CAS No. 53580-39-5

Ethyl (2-methylacryloyl)carbamate

Cat. No. B8664243
CAS RN: 53580-39-5
M. Wt: 157.17 g/mol
InChI Key: DOEXKUOGPAEBAD-UHFFFAOYSA-N
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Patent
US05434296

Procedure details

To the solution of 8.9 g of ethyl carbamate in 100 g of THF, 11.2 g of potassium t-butoxide was mixed and the reaction mixture was stirred for 1 hour at 60° C. The resulting slurry was added dropwise to the solution of 5.43 g of methacryloyl acid chloride in 50 g of THF heated at 60° C. in 2 hours. After removing THF by vacuum evaporation, the residue was extracted with 1000 ml of water and 500 ml of ethyl acetate. The organic phase was concentrated in vacuo and the residue was subjected to column chromatography for purification, thereby isolating 1.0 g of ethyl methacryloylcarbamate.
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 g
Type
reactant
Reaction Step One
[Compound]
Name
methacryloyl acid chloride
Quantity
5.43 g
Type
reactant
Reaction Step Two
Name
Quantity
50 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](=[O:6])([O:3][CH2:4][CH3:5])[NH2:2].[CH3:7][C:8]([CH3:11])([O-])[CH3:9].[K+].C1C[O:16]CC1>>[C:7]([NH:2][C:1](=[O:6])[O:3][CH2:4][CH3:5])(=[O:16])[C:8]([CH3:11])=[CH2:9] |f:1.2|

Inputs

Step One
Name
Quantity
8.9 g
Type
reactant
Smiles
C(N)(OCC)=O
Name
Quantity
11.2 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
100 g
Type
reactant
Smiles
C1CCOC1
Step Two
Name
methacryloyl acid chloride
Quantity
5.43 g
Type
reactant
Smiles
Name
Quantity
50 g
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 1 hour at 60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 60° C. in 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After removing THF
CUSTOM
Type
CUSTOM
Details
by vacuum evaporation
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with 1000 ml of water and 500 ml of ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was subjected to column chromatography for purification

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C(=C)C)(=O)NC(OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: CALCULATEDPERCENTYIELD 6.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.